![molecular formula C9H9N3 B12861159 (2,7-Naphthyridin-4-yl)methanamine](/img/structure/B12861159.png)
(2,7-Naphthyridin-4-yl)methanamine
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Overview
Description
(2,7-Naphthyridin-4-yl)methanamine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are bicyclic compounds consisting of two fused pyridine rings This specific compound has a methanamine group attached to the 4-position of the 2,7-naphthyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,7-Naphthyridin-4-yl)methanamine typically involves the reaction of 2,7-naphthyridine with formaldehyde and ammonia or an amine under specific conditions. One common method involves the following steps:
Starting Material: 2,7-naphthyridine is used as the starting material.
Formaldehyde Reaction: The 2,7-naphthyridine is reacted with formaldehyde in the presence of a base such as sodium hydroxide.
Ammonia or Amine Addition: Ammonia or a primary amine is then added to the reaction mixture to form the methanamine derivative.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2,7-Naphthyridin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methanamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products Formed
Oxidation: Oxidized naphthyridine derivatives.
Reduction: Reduced naphthyridine compounds.
Substitution: Various substituted naphthyridine derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of naphthyridine compounds, including (2,7-Naphthyridin-4-yl)methanamine, exhibit significant anticancer properties. For instance, benzo[c][2,7]naphthyridine derivatives have been shown to modulate the activity of various kinases associated with cancer progression. Specifically, they target Akt isoforms and Protein Kinase C (PKC), which are known to play crucial roles in tumor growth and survival .
Inhibitors of Protein Kinases
Studies have highlighted the synthesis of naphthyridine-based compounds as potent inhibitors of specific protein kinases, such as c-Met and S6K (p70 ribosomal S6 kinase). These kinases are implicated in various proliferative disorders, making them attractive targets for therapeutic intervention . The structure-activity relationship (SAR) studies suggest that modifications at the 4-position significantly enhance the potency of these compounds against cancer cell lines.
Antimicrobial Properties
Antileishmanial Activity
A series of naphthyridine derivatives have been assessed for their antileishmanial activity, particularly against visceral leishmaniasis. Initial studies demonstrated that certain derivatives showed promising in vitro efficacy but faced challenges in vivo due to poor tolerability. The mechanism of action was found to involve the sequestration of divalent metal cations, which is critical for the survival of the Leishmania parasite .
Neuropharmacological Applications
Cognitive Enhancers
Recent developments have explored the potential of naphthyridine derivatives in treating neuropsychiatric conditions such as schizophrenia. For example, MK-8189, a highly potent and selective phosphodiesterase 10A inhibitor derived from naphthyridine structures, is currently undergoing clinical trials. This compound has shown efficacy in improving cognitive functions in preclinical models .
Synthesis and Reactivity
The synthetic pathways for producing this compound involve various reactions including nucleophilic substitutions and cyclization processes. Recent literature has documented efficient synthetic strategies that yield high-purity products suitable for pharmaceutical applications .
Synthesis Method | Description |
---|---|
Nucleophilic Aromatic Substitution | Utilizes chlorinated naphthyridines reacted with amines under basic conditions. |
Cyclization Reactions | Involves combining different naphthyridine derivatives to form complex structures. |
Case Studies
Several case studies have documented the application of naphthyridine compounds in real-world scenarios:
- Anticancer Drug Development : A case study on the development of naphthyridine-based drugs illustrates how modifications to the core structure can lead to enhanced efficacy against specific cancer types.
- In Vivo Efficacy Studies : Research involving animal models has provided insights into the pharmacokinetics and dynamics of these compounds, highlighting their potential as effective therapeutic agents.
Mechanism of Action
The mechanism of action of (2,7-Naphthyridin-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2,7-Naphthyridine: The parent compound without the methanamine group.
2,6-Naphthyridine: A structural isomer with different biological properties.
1,8-Naphthyridine: Another isomer with distinct chemical and biological characteristics.
Uniqueness
(2,7-Naphthyridin-4-yl)methanamine is unique due to the presence of the methanamine group, which imparts specific chemical reactivity and biological activity. This functional group allows for further derivatization and enhances the compound’s potential as a versatile building block in synthetic chemistry and drug development .
Properties
Molecular Formula |
C9H9N3 |
---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
2,7-naphthyridin-4-ylmethanamine |
InChI |
InChI=1S/C9H9N3/c10-3-7-4-12-6-8-5-11-2-1-9(7)8/h1-2,4-6H,3,10H2 |
InChI Key |
BXFADDPDQYBFTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=CN=CC(=C21)CN |
Origin of Product |
United States |
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